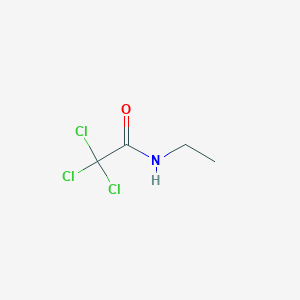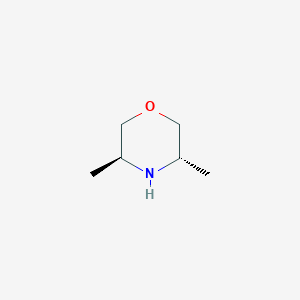
2,2,2-trichloro-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trichloro-N-ethylacetamide (TCEA) is an organic compound that has been widely used in scientific research. TCEA is a white crystalline powder that is soluble in water and organic solvents. It has been used as a reagent in the synthesis of various compounds, and as a solvent in some industrial processes. TCEA is also known to have biological activity, which has led to its use in research on the mechanism of action of certain drugs.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloro-N-ethylacetamide is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes. This inhibition may lead to changes in the biochemical and physiological processes of cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for the proper functioning of the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,2,2-trichloro-N-ethylacetamide in lab experiments is its relatively low cost. This compound is also readily available from chemical suppliers. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell lines, and caution should be taken when working with this compound.
Direcciones Futuras
There are several future directions for research involving 2,2,2-trichloro-N-ethylacetamide. One potential area of research is the development of new drugs based on the structure of this compound. Another potential area of research is the investigation of the mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, the potential toxicity of this compound should be further investigated to determine its safety for use in lab experiments.
Métodos De Síntesis
2,2,2-trichloro-N-ethylacetamide can be synthesized by reacting ethyl acetate with chlorine gas in the presence of aluminum chloride. This reaction produces this compound as well as other by-products. The purity of this compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2,2,2-trichloro-N-ethylacetamide has been used in various scientific research applications. One of the most significant uses of this compound is in the synthesis of certain pharmaceuticals. This compound has been used as a reagent in the synthesis of the anticonvulsant drug ethosuximide. This compound has also been used in the synthesis of the antihistamine drug chlorpheniramine.
Propiedades
| 14301-39-4 | |
Fórmula molecular |
C4H6Cl3NO |
Peso molecular |
190.45 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-ethylacetamide |
InChI |
InChI=1S/C4H6Cl3NO/c1-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9) |
Clave InChI |
YJBLDPZJJKNQHP-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C(Cl)(Cl)Cl |
SMILES canónico |
CCNC(=O)C(Cl)(Cl)Cl |
Sinónimos |
AcetaMide, 2,2,2-trichloro-N-ethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B169803.png)
![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B169809.png)
![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)





![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)

